

# iopentol vs. ioversol: A Comparative Guide to Cost-Effectiveness in Radiocontrast Media

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **iopentol**

Cat. No.: **B125893**

[Get Quote](#)

For researchers, scientists, and drug development professionals, the selection of appropriate imaging agents is a critical decision that balances diagnostic efficacy, patient safety, and budgetary constraints. This guide provides an objective comparison of two widely used low-osmolar, non-ionic iodinated contrast agents: **iopentol** and ioversol, with a focus on their cost-effectiveness supported by experimental data.

## Efficacy and Safety Profile: A Comparative Overview

Both **iopentol** and ioversol are established contrast media utilized in a variety of diagnostic imaging procedures, including computed tomography (CT), angiography, and urography. Their low osmolality is a key feature, contributing to a favorable safety profile compared to older, high-osmolar agents.

Clinical studies have demonstrated that both **iopentol** and ioversol provide high-quality diagnostic images. In a multi-center trial involving 3,587 patients undergoing various vascular procedures with **iopentol**, the technical quality and contrast enhancement were both rated at 80% on a visual analog scale, with delineation of lesions at 79%.<sup>[1]</sup> Similarly, a study on ioversol for intra-arterial digital subtraction angiography reported that 60.0% of radiographs were of excellent quality and 37.5% were diagnostic.<sup>[2]</sup> When directly compared with other non-ionic agents like iohexol, both **iopentol** and ioversol have shown comparable efficacy in producing diagnostically adequate images.<sup>[3][4][5]</sup>

In terms of safety, both agents are generally well-tolerated. A large study on **iopentol** reported that only 2.3% of 3,587 patients experienced one or more adverse events. Another study

comparing **iopentol** to iopamidol in coronary angiography found that adverse reactions occurred in 7 out of 50 patients in the **iopentol** group, with most events being mild to moderate and procedure-related. For ioversol, a clinical safety summary of 1,186 patients concluded that it was well-tolerated and showed fewer adverse effects than conventional ionic agents.

## Quantitative Data Comparison

The following table summarizes key quantitative data from various clinical studies to facilitate a direct comparison between **iopentol** and ioversol.

| Parameter           | <b>iopentol</b>                                                                        | <b>oversol</b>                                                             |
|---------------------|----------------------------------------------------------------------------------------|----------------------------------------------------------------------------|
| Diagnostic Efficacy | Optimal diagnostic yield in 90% of patients (coronary angiography)                     | 97.5% diagnostic or excellent quality (digital subtraction angiography)    |
| Adverse Event Rate  | 2.3% of patients experienced one or more adverse events (vascular procedures)          | Adverse reactions (excluding heat sensation) in 15% of patients (brain CT) |
| Patient Tolerance   | Mean score of 83% on a visual analog scale for patient tolerance (vascular procedures) | Well-tolerated in a summary of 1,186 patients                              |

## Cost-Effectiveness Analysis

A direct, head-to-head cost-effectiveness study between **iopentol** and ioversol is not readily available in the published literature. However, an assessment of their cost-effectiveness can be inferred from their comparable clinical profiles and relative acquisition costs. Given that clinical studies demonstrate similar efficacy and safety between the two agents, the primary driver for a cost-effectiveness decision becomes the price per dose. **iopentol** has been historically positioned as a cost-effective alternative to other low-osmolar contrast media. Therefore, in scenarios where diagnostic quality and patient safety are comparable, the lower acquisition cost of **iopentol** would render it the more cost-effective option.

## Experimental Protocols

The methodologies for evaluating the efficacy and safety of **iopentol** and ioversol follow established clinical trial designs for contrast media. Below are generalized protocols based on common practices reported in the literature.

## Generalized Protocol for a Comparative Clinical Trial in Angiography

- Study Design: A prospective, randomized, double-blind, parallel-group study.
- Patient Population: Patients with a clinical indication for angiography of a specific vascular territory (e.g., cerebral, peripheral, coronary).
- Randomization: Patients are randomly assigned to receive either **iopentol** or ioversol. Both the patient and the assessing physician are blinded to the assigned contrast agent.
- Contrast Administration: The contrast medium is administered intra-arterially at a standardized dose and injection rate appropriate for the specific angiographic procedure.
- Efficacy Assessment: Image quality is independently evaluated by two or more radiologists blinded to the contrast agent used. A scoring system (e.g., excellent, good, fair, poor/non-diagnostic) is used to assess the opacification and delineation of vascular structures.
- Safety Assessment: Patients are monitored for any adverse events during and for a specified period after the procedure. This includes recording vital signs (heart rate, blood pressure), electrocardiogram (ECG) changes, and patient-reported sensations (e.g., heat, pain). Laboratory parameters (e.g., serum creatinine) may be assessed before and after the procedure to monitor renal function.

## Visualization of Experimental Workflow and Biological Effects

To illustrate the process of a comparative clinical trial and the biological interaction of these contrast agents, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: Workflow of a comparative clinical trial.

The primary mechanism of action for both **iopentol** and ioversol is the attenuation of X-rays by the iodine atoms in their molecular structure. This is a physical process and does not involve specific signaling pathways for diagnostic efficacy. However, interactions with biological components can occur. For instance, contrast media can induce morphological changes in red blood cells.



[Click to download full resolution via product page](#)

Caption: Mechanism of action and biological interaction.

## Conclusion

Based on the available clinical data, **iopentol** and ioversol exhibit comparable profiles in terms of diagnostic efficacy and patient safety. Both are suitable low-osmolar, non-ionic contrast agents for a range of radiological examinations. The decision for preferential use, therefore, hinges significantly on economic considerations. As **iopentol** is generally available at a lower cost, it presents a more cost-effective choice for healthcare and research settings where budgetary efficiency is a priority, without compromising on the quality of diagnostic imaging or patient care.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. iopentol (Imagopaque) in vascular procedures. A multi-centre monitoring trial assessing adverse events and diagnostic information--results from 3,587 patients in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ioversol clinical safety summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inis.iaea.org [inis.iaea.org]
- 4. iopentol (Imagopaque 350) compared with iohexol (Omnipaque 350) in pediatric cardioangiography. A clinical trial assessing adverse events, ECG, blood pressure and diagnostic information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Iopentol in varix radiography. Double blind comparison with iohexol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Iopentol vs. Ioversol: A Comparative Guide to Cost-Effectiveness in Radiocontrast Media]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b125893#assessing-the-cost-effectiveness-of-iopentol-vs-iversol>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)